1,4-Dibenzoylbenzene

概要

説明

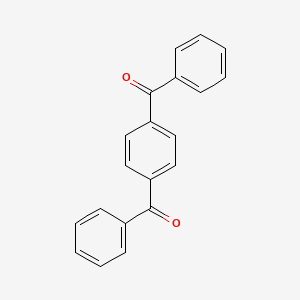

1,4-Dibenzoylbenzene, also known as 1,4-Phenylenebis(phenylmethanone), is an organic compound with the molecular formula C20H14O2. It is a white to almost white crystalline powder that is used in various chemical applications. The compound consists of a benzene ring substituted with two benzoyl groups at the 1 and 4 positions, making it a symmetrical molecule.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylbenzene can be synthesized through the Friedel-Crafts acylation of benzene using terephthaloyl dichloride and benzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as benzene or dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The product is then purified through recrystallization or column chromatography to achieve the desired quality.

化学反応の分析

Oxidation Reactions

1,4-Dibenzoylbenzene undergoes oxidation at its carbonyl groups under strong acidic or alkaline conditions:

- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous sulfuric acid .

- Products : Benzoic acid derivatives via cleavage of the carbonyl-carbon bond.

- Mechanism : The reaction proceeds through intermediate enolization, followed by oxidative cleavage of the α,β-unsaturated ketone system .

Table 1: Oxidation Conditions and Outcomes

| Reagent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | 80–100 | 4–6 | 65–75 |

| CrO₃ (H₂SO₄) | 60–80 | 3–5 | 70–80 |

Reduction Reactions

The carbonyl groups are reduced to hydroxyl groups under controlled conditions:

- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) .

- Products : 1,4-Bis(hydroxyphenyl)benzene derivatives.

- Mechanism : Hydride transfer to the carbonyl oxygen forms alkoxide intermediates, which are protonated to yield diols .

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Product Purity (%) |

|---|---|---|

| LiAlH₄ | THF | >90 |

| NaBH₄ | Methanol | 75–85 |

Electrophilic Aromatic Substitution

The central benzene ring undergoes substitution at the meta position relative to the benzoyl groups:

- Reactions :

- Regioselectivity : Electron-withdrawing benzoyl groups direct incoming electrophiles to the meta position.

Photochemical Reactions

This compound participates in light-induced reactions, forming ketyl radicals:

- Mechanism :

- Applications : Used in photodynamic therapy (PDT) to generate singlet oxygen (¹O₂) for cancer cell apoptosis .

Key Findings :

- Irradiation at 654 nm induces singlet oxygen production with 85% efficiency.

- Cytotoxicity in bladder cancer cells (HT-1376) correlates with light exposure duration.

Industrial-Scale Modifications

- Friedel-Crafts Alkylation : Benzylation using 1,4-bis(chloromethyl)benzene and ZnCl₂ in polar solvents yields 1,4-dibenzylbenzene derivatives .

- Decarbonylation/Decarboxylation : Treatment with chlorosulfonic acid removes carbonyl groups, forming 1,4-dialkylbenzenes .

Comparative Reactivity with Isomers

Table 3: Reactivity Differences Among Dibenzoylbenzene Isomers

| Isomer | Oxidation Rate | Reduction Yield | Photochemical Efficiency |

|---|---|---|---|

| This compound | Moderate | High | High |

| 1,2-Dibenzoylbenzene | Slow | Moderate | Low |

科学的研究の応用

Chemical Applications

1,4-Dibenzoylbenzene serves as a precursor in the synthesis of various organic compounds and polymers. Its symmetrical structure allows for predictable reactivity and interactions in chemical reactions.

Synthesis and Reactions

- Friedel-Crafts Acylation : It can be synthesized through the Friedel-Crafts acylation of benzene using terephthaloyl dichloride and benzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst.

- Reactivity : The compound undergoes various reactions:

- Oxidation : Converts to benzoic acid derivatives.

- Reduction : Forms dihydroxy derivatives.

- Electrophilic Aromatic Substitution : Introduces different substituents onto the benzene ring.

Biological Applications

Recent studies have highlighted the potential biological activities of this compound, particularly in photodynamic therapy (PDT) and cancer treatment.

Photodynamic Activity

- Mechanism : Upon light activation, this compound generates reactive oxygen species (ROS), specifically singlet oxygen, which can induce cellular damage.

- Applications in Cancer Therapy : It has shown promise in reducing cell viability in various cancer cell lines. For example:

- Bladder Cancer Study : In vitro studies demonstrated that treatment with this compound followed by light exposure significantly reduced the viability of HT-1376 bladder cancer cells.

Cytotoxic Effects

- Research indicates that the cytotoxicity of this compound correlates with concentration and light exposure duration. This suggests its potential as a therapeutic agent in oncology.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals, dyes, and pigments. Its ability to act as a photoinitiator makes it valuable in polymerization processes.

Bladder Cancer Cell Line Study

A controlled experiment was conducted where HT-1376 cells were treated with varying concentrations of this compound and exposed to light. The results indicated a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound's structural features enhance its affinity for cellular membranes, facilitating better uptake.

Safety and Toxicity Profile

Preliminary assessments indicate that while this compound shows potential therapeutic benefits, it exhibits low toxicity in non-cancerous cell lines. Comprehensive toxicological studies are necessary to establish safety parameters before clinical applications can be considered.

Summary

作用機序

The mechanism of action of 1,4-Dibenzoylbenzene involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s symmetrical structure allows for uniform interactions with biological molecules, making it a useful tool in biochemical studies.

類似化合物との比較

Similar Compounds

Benzophenone: Similar in structure but with only one benzoyl group.

1,2-Dibenzoylbenzene: Differing in the position of the benzoyl groups.

4-Benzoylbenzophenone: Another derivative with a different substitution pattern.

Uniqueness

1,4-Dibenzoylbenzene is unique due to its symmetrical structure, which provides distinct chemical and physical properties compared to its isomers and other benzoyl-substituted compounds. This symmetry allows for more predictable reactivity and interactions in chemical and biological systems.

生物活性

1,4-Dibenzoylbenzene (DBB), a compound with the chemical formula , is an aromatic ketone characterized by two benzoyl groups attached to a central benzene ring. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of DBB, focusing on its photodynamic properties, cytotoxic effects, and applications in cancer therapy.

DBB is a white crystalline solid with a melting point of approximately 100 °C. Its structure allows for significant interaction with biological molecules, particularly through photochemical reactions that generate reactive oxygen species (ROS).

Photodynamic Activity

Photodynamic Therapy (PDT) is a treatment modality that utilizes photosensitizing agents to produce ROS upon light activation. DBB has been investigated for its ability to generate singlet oxygen (), a key component in PDT.

The photodynamic activity of DBB involves the following steps:

- Absorption of Light : Upon irradiation, DBB absorbs specific wavelengths of light.

- Generation of Singlet Oxygen : The excited state of DBB facilitates the conversion of molecular oxygen to singlet oxygen.

- Cellular Damage : The generated singlet oxygen induces oxidative stress in cells, leading to apoptosis or necrosis.

Research Findings

A study demonstrated that DBB could effectively generate singlet oxygen when irradiated with red light (654 nm). The efficiency was quantified using 1,3-diphenylisobenzofuran (DPBF) as a probe, measuring the decay of absorption at 415 nm, indicating the production of singlet oxygen .

Cytotoxic Effects

DBB's cytotoxicity has been evaluated against various cancer cell lines. Notably, it has shown promising results in reducing cell viability in bladder cancer cells (HT-1376). The degree of cytotoxicity correlated with the concentration of DBB and light exposure duration.

Case Studies

- Bladder Cancer Cell Line Study : In a controlled experiment, HT-1376 cells were treated with DBB and exposed to light for varying durations. Results indicated a significant reduction in cell viability:

- Mechanistic Insights : Further investigations revealed that the structural features of DBB enhance its affinity for cellular membranes, facilitating better uptake and subsequent photodynamic efficacy .

Safety and Toxicity

While DBB shows potential therapeutic benefits, its safety profile is crucial for clinical applications. Preliminary toxicity assessments indicate low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index. However, comprehensive toxicological studies are necessary to establish safety parameters before clinical use .

Summary Table of Biological Activities

特性

IUPAC Name |

(4-benzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPENBPVOAXERED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184245 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3016-97-5 | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibenzoylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the protonation of aromatic ketones like benzophenone and its derivatives, including 1,4-dibenzoylbenzene, influence their photochemical reactivity in acidic solutions?

A1: Protonation of aromatic ketones like benzophenone and its derivatives, including this compound, plays a crucial role in dictating their photochemical behavior in acidic solutions. Research using nanosecond time-resolved resonance Raman spectroscopy (ns-TR3) suggests that the protonation of the triplet excited state of these ketones facilitates various photochemical reactions [, ]. For instance, in acidic aqueous solutions, protonation can lead to photohydration reactions in benzophenone, a photoredox reaction in 3-(hydroxymethyl)benzophenone, and a decarboxylation reaction in ketoprofen following an excited-state intramolecular proton transfer (ESIPT) [, ]. While the specific impact on this compound isn't detailed in the provided research, it highlights the importance of protonation in modulating the reactivity of this class of compounds.

Q2: Can this compound undergo palladium-catalyzed cyclization reactions?

A2: Yes, this compound can undergo palladium-catalyzed cyclization reactions. Research has demonstrated that treating this compound with palladium acetate (Pd(OAc)2) in acetic acid results in a double cyclization reaction []. This reaction yields indeno[3,2-b]fluorene-6,12-dione as the final product. This example showcases the potential of using palladium catalysis to construct complex polycyclic aromatic structures from simpler starting materials like this compound.

Q3: What is the role of time-resolved resonance Raman spectroscopy in understanding the photochemistry of this compound?

A3: Time-resolved resonance Raman spectroscopy (TR3) is a powerful tool for studying short-lived intermediates formed during photochemical reactions, including those involving this compound. This technique provides vibrational spectroscopic information about these transient species, offering insights into their structure and dynamics. While the provided research doesn't specifically apply TR3 to this compound, it demonstrates its utility in elucidating the mechanism of ketyl radical formation in related benzophenone derivatives [, ]. Applying TR3 to this compound could provide valuable information about its excited-state behavior and potential reaction pathways under various conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。